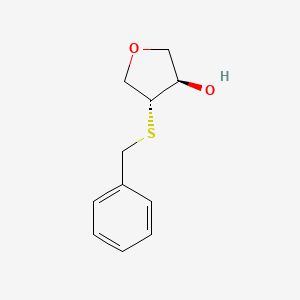

(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-benzylsulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-10-6-13-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMVYOLAVXHNBX-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)SCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)SCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol features a unique oxolan ring structure with a benzylsulfanyl group. Its stereochemistry is crucial for its biological function. The specific arrangement of the hydroxyl and sulfanyl groups influences its interaction with biological targets.

The biological activity of (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of key neurotransmitter transporters, similar to other compounds in its class.

- Dopamine Transporter (DAT) Affinity : Evidence indicates that compounds with similar structural motifs exhibit high affinity for DAT, which is critical for the treatment of neurological disorders such as depression and drug addiction .

- Norepinephrine Transporter (NET) : Similar compounds have shown moderate to high affinity for NET, suggesting potential applications in managing conditions like attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

In vitro studies have demonstrated that (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol can effectively inhibit the uptake of neurotransmitters in neuronal cell lines. The inhibition constants (K_i values) indicate significant potency against DAT and NET, aligning with findings from related compounds .

| Compound | K_i (DAT) | K_i (NET) | K_i (SERT) |

|---|---|---|---|

| 9b | 2.29 nM | 78.4 nM | 155 nM |

| 9d | 1.55 nM | 14.1 nM | 259 nM |

Neurological Disorders

Research has focused on the potential of (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol in treating neurological disorders. Compounds with similar structures have been shown to produce significant locomotor activity in animal models, suggesting that they may serve as effective treatments for conditions like depression and ADHD .

- Locomotor Activity : Selected compounds were tested in mice for their ability to enhance locomotor activity, demonstrating a longer duration of action compared to traditional stimulants like cocaine .

- Cocaine Discrimination : In rat models, certain derivatives exhibited the ability to generalize cocaine-discriminative stimuli, indicating their potential as alternatives to cocaine without the associated risks of addiction .

Analgesic Properties

Emerging studies suggest that derivatives of (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol may possess analgesic properties through their action on opioid receptors. The development of κ-opioid receptor agonists has gained traction as a strategy to mitigate pain without the side effects commonly associated with traditional opioid medications .

Comparison with Similar Compounds

Sulfur-Containing Analogues

- (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol (): Key Difference: The benzylsulfanyl group is replaced with an isopropylsulfanyl moiety. This analog may exhibit distinct reactivity in nucleophilic substitutions or oxidation reactions.

- 4-(Benzylsulfanyl) Chalcone Derivatives (): Examples: (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzylsulfanyl)phenyl]prop-2-en-1-one. Comparison: These chalcones incorporate the benzylsulfanyl group into a conjugated enone system, enabling π-π stacking and antimalarial activity (reported in ).

Nitrogen-Containing Analogues

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol ():

- Key Difference : The benzylsulfanyl group is replaced with pyrrolidin-1-yl (a cyclic secondary amine).

- Implications : The nitrogen substituent introduces basicity and hydrogen-bonding capability, altering solubility and biological targeting. This compound is discontinued (per ), suggesting challenges in synthesis or application.

- (3R,4S)-4-(Benzylamino)oxolan-3-ol (): Key Difference: Substitution of sulfur with a benzylamino group (-NH-Bn). However, the absence of sulfur limits redox activity.

Functional Group Modifications

Hydroxyl Group Derivatives

- (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate ():

- Key Difference : The hydroxyl group at the 3-position is esterified with benzoate, and additional methyl/keto groups are present.

- Implications : Esterification increases lipophilicity and stability against oxidation but reduces hydrogen-bonding capacity. The keto group introduces electrophilic reactivity.

Fluorinated and Halogenated Analogs

- Clofarabine (): (2R,3R,4S,5R)-5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-oxolan-3-ol. Key Difference: Fluorine and chlorine substituents enhance electronegativity and metabolic stability. Implications: Clofarabine’s antiviral and anticancer properties highlight the impact of halogens on bioactivity, suggesting that halogenation of (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol could modulate its pharmacological profile.

Physicochemical Properties

- Solubility : Likely lower than hydroxyl-rich analogs (e.g., (3R,4R)-4-(hydroxymethyl)oxan-3-ol; ) due to the hydrophobic benzyl group.

- Stability : The benzylsulfanyl group may confer susceptibility to oxidation, forming sulfoxides or sulfones, which could be leveraged in prodrug designs.

Comparative Data Table

Preparation Methods

Chemoenzymatic Route via Beta-Methylaspartase Catalysis

One approach involves the use of the enzyme beta-methylaspartate ammonia-lyase from Clostridium tetanomorphum to produce stereochemically defined intermediates, which are then converted to oxolane derivatives.

- Starting from mesaconic acid, enzymatic conversion yields a mixture of (2S,3R) and (2S,3S)-3-methylaspartic acids.

- These are transformed into 2-bromo-3-methylsuccinic acids, separated, and subjected to further steps to form alpha,beta-substituted beta-lactones with high diastereoisomeric excess (>95%).

- Catalytic hydrogenolysis of these lactones yields oxolane derivatives with defined stereochemistry.

- This method allows for the preparation of optically active compounds suitable for further functionalization to introduce benzylsulfanyl groups.

Note: While this method is described for methyl-substituted oxolanes, its principles can be adapted for benzylsulfanyl-substituted analogs by modifying the substituents during intermediate steps.

Nucleophilic Substitution on Preformed Oxolane Rings

A practical synthetic route involves:

- Preparation of a suitably functionalized oxolane ring bearing a leaving group at the 4-position (e.g., a halide or tosylate).

- Nucleophilic substitution with benzylthiol or benzylsulfanyl anion to introduce the benzylsulfanyl moiety at C4.

- The stereochemistry at C3 and C4 is controlled by the starting oxolane stereochemistry and reaction conditions to preserve or invert configuration as needed.

This approach is common in sulfur-substituted tetrahydrofuran derivatives but requires careful control to avoid racemization or side reactions.

Enzymatic Resolution and Stereoselective Synthesis

Enzymatic resolution of racemic mixtures of substituted oxolanes or related intermediates can yield the (3R,4R) enantiomer with high enantiomeric excess.

- For example, racemic cis-isoxazolidines have been enzymatically resolved to obtain enantiomerically pure intermediates.

- Subsequent reduction and functional group transformations yield the desired oxolane with defined stereochemistry.

- This method minimizes chromatographic purification steps and enhances yield and stereochemical purity.

Use of Chiral Pool and Chiral Catalysts

- Starting from chiral carbohydrates or other chiral building blocks allows stereocontrolled construction of the oxolane ring.

- Chiral catalysts can be employed in ring-closing or substitution steps to ensure the (3R,4R) configuration.

- Protection and deprotection strategies are used to introduce the benzylsulfanyl group selectively.

Representative Data Table: Preparation Steps and Conditions

Research Findings and Considerations

- The chemoenzymatic route provides high stereochemical control and is scalable for producing optically active intermediates suitable for further derivatization.

- Enzymatic resolution reduces the need for extensive chromatographic purification and improves yield and stereochemical purity.

- Nucleophilic substitution reactions for introducing benzylsulfanyl groups require careful selection of leaving groups and reaction conditions to maintain stereochemical integrity.

- Protection of hydroxyl groups during substitution steps may be necessary to prevent side reactions.

- No direct preparation method exclusively for (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol was found in patents or literature, but related oxolane derivatives and benzylsulfanyl substitutions provide a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, in analogous oxolane derivatives, tosylation of (3R)-oxolan-3-ol followed by benzylthiol substitution under basic conditions (e.g., NaH/DMF) is effective . Stereochemical control is achieved using chiral starting materials or enantioselective catalysts. LC/MS (e.g., SMD-FA05-3 conditions) and chiral HPLC are critical for verifying enantiomeric excess .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm regiochemistry (e.g., benzylsulfanyl group position) and stereochemistry via coupling constants (e.g., vicinal protons on oxolane) .

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

- Mass spectrometry : LC/MS (as in Step 22-1 of EP applications) validates molecular weight and fragmentation patterns .

Q. How can researchers safely handle (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol in the laboratory?

- Methodological Answer : While specific safety data for this compound is limited, analogs suggest:

- Use PPE (gloves, goggles) and work in a fume hood due to potential sulfur-derived irritants .

- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the benzylsulfanyl group .

Advanced Research Questions

Q. What strategies are effective for resolving conflicting data in stereochemical assignments of oxolane derivatives?

- Methodological Answer :

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereochemistry .

- Vibrational circular dichroism (VCD) : Resolves ambiguities in cases where NMR data is inconclusive .

- Cross-validation : Use multiple techniques (e.g., NOESY for spatial proximity in NMR, optical rotation) .

Q. How can the stability of (3R,4R)-4-(benzylsulfanyl)oxolan-3-ol be optimized under varying pH and solvent conditions?

- Methodological Answer :

- pH stability studies : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC to identify degradation products (e.g., sulfoxide formation under oxidative conditions) .

- Solvent screening : Test stability in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Benzylsulfanyl groups are prone to oxidation in DMSO .

Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like nucleotide reductases or polymerases (see clofarabine analogs for protocol inspiration) .

- Cellular uptake studies : Use radiolabeled or fluorescently tagged derivatives to assess membrane permeability .

- Metabolite profiling : Incubate with liver microsomes to identify sulfoxide or glucuronide metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.